molecular formula C14H20P2 B12549466 1,1'-(1,2-Phenylene)bis(phospholane) CAS No. 175845-24-6

1,1'-(1,2-Phenylene)bis(phospholane)

Cat. No.: B12549466
CAS No.: 175845-24-6
M. Wt: 250.26 g/mol
InChI Key: BNZYVMWUGOXCLZ-UHFFFAOYSA-N
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Description

1,1’-(1,2-Phenylene)bis(phospholane): is an organophosphorus compound that features a phenylene group bridging two phospholane rings. This compound is known for its unique chemical properties and its ability to act as a ligand in coordination chemistry. It is often used in various catalytic processes due to its ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(1,2-Phenylene)bis(phospholane) can be synthesized through a multi-step process involving the reaction of 1,2-dibromobenzene with lithium diisopropylamide (LDA) to form a dilithium intermediate. This intermediate is then reacted with chlorophospholane to yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods: Industrial production of 1,1’-(1,2-Phenylene)bis(phospholane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,2-Phenylene)bis(phospholane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Halogenated derivatives of the phenylene group.

Scientific Research Applications

1,1’-(1,2-Phenylene)bis(phospholane) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are then used as catalysts in various organic reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to form stable complexes with metal ions.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Phenylene)bis(phospholane) primarily involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phenylene group provides rigidity to the structure, enhancing the stability of the metal-ligand complex and improving its catalytic efficiency.

Comparison with Similar Compounds

    1,1’-(1,2-Phenylene)bis(2,5-dimethylphospholane): This compound has similar structural features but with methyl groups on the phospholane rings, which can affect its reactivity and stability.

    1,1’-(1,2-Phenylene)bis(2,5-diethylphospholane): The presence of ethyl groups can influence the steric and electronic properties of the compound, making it suitable for different catalytic applications.

Uniqueness: 1,1’-(1,2-Phenylene)bis(phospholane) is unique due to its specific structural arrangement, which provides a balance between rigidity and flexibility. This allows it to form stable complexes with a wide range of transition metals, making it a versatile ligand in various catalytic processes. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

CAS No.

175845-24-6

Molecular Formula

C14H20P2

Molecular Weight

250.26 g/mol

IUPAC Name

1-[2-(phospholan-1-yl)phenyl]phospholane

InChI

InChI=1S/C14H20P2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h1-2,7-8H,3-6,9-12H2

InChI Key

BNZYVMWUGOXCLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCP(C1)C2=CC=CC=C2P3CCCC3

Origin of Product

United States

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